3,5-Dimethylthio-2,6-diaminotoluene

Description

Contextualization within Aromatic Diamine Chemistry Research

Aromatic diamines are a well-established class of compounds crucial in polymer chemistry. They serve as monomers and curing agents for high-performance polymers such as polyurethanes, polyamides, and epoxy resins. researchgate.netacs.orgcyberleninka.ruconsensus.app The introduction of methylthio (-SCH3) groups to the aromatic ring, as seen in 3,5-Dimethylthio-2,6-diaminotoluene, modifies the reactivity and physical properties of the diamine. These modifications often lead to improved processing characteristics and final properties in the resulting polymers. chinafortunechemical.com The commercially available DMTDA, containing the 2,6-diamino isomer, is recognized as a liquid curing agent with a lower viscosity compared to traditional aromatic diamines like 4,4'-methylenebis(2-chloroaniline) (B1676453) (MOCA), making it suitable for a wider range of processing temperatures. watson-int.comatamanchemicals.com

Historical Perspectives on its Development and Early Academic Interest

Overview of Key Chemical Structural Features and Reactivity Principles

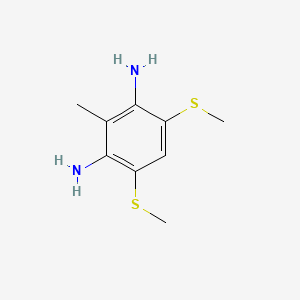

The chemical structure of this compound is characterized by a toluene (B28343) core with two amino groups at the 2 and 6 positions and two methylthio groups at the 3 and 5 positions.

Key Structural Features:

Aromatic Ring: Provides thermal stability to the molecule.

Amino Groups (-NH2): Act as reactive sites for polymerization, typically reacting with isocyanates to form urea (B33335) linkages in polyurethanes or with epoxides to form cross-linked networks. The position of these groups influences the geometry and properties of the resulting polymer.

Methylthio Groups (-SCH3): These groups are electron-donating and sterically bulky. Their presence influences the reactivity of the amino groups, generally slowing down the reaction rate compared to unsubstituted diamines. chinafortunechemical.com This provides a longer pot life during processing. The thioether linkage also imparts some flexibility to the polymer backbone.

The reactivity of this compound is governed by the nucleophilicity of its amino groups. The electronic effects of the methylthio substituents and the steric hindrance around the amino groups modulate this reactivity, making it a slower-reacting diamine compared to some other aromatic diamines. chinafortunechemical.com

Interdisciplinary Research Relevance: Bridging Organic Chemistry and Materials Science

The study of this compound and its isomers lies at the intersection of organic chemistry and materials science. Organic chemists focus on the synthesis and characterization of such molecules, exploring new routes to produce them with high purity and yield. Materials scientists, on the other hand, are interested in their application as building blocks for new polymers with tailored properties. The use of DMTDA as a curing agent in cast polyurethane elastomers is a prime example of this interdisciplinary relevance. watson-int.comatamanchemicals.com The ability to control the curing process and enhance the mechanical properties of the final material through the specific chemical structure of the diamine is a key area of research. chinafortunechemical.com

Properties

IUPAC Name |

2-methyl-4,6-bis(methylsulfanyl)benzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2S2/c1-5-8(10)6(12-2)4-7(13-3)9(5)11/h4H,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXDBDYPHJXUHEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=C1N)SC)SC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00869437 | |

| Record name | 1,3-Benzenediamine, 2-methyl-4,6-bis(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00869437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,3-Benzenediamine, 2-methyl-4,6-bis(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

104983-85-9, 106264-79-3 | |

| Record name | 2-Methyl-4,6-bis(methylthio)-1,3-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104983-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenediamine, 2-methyl-4,6-bis(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104983859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethacure 300 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106264793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediamine, 2-methyl-4,6-bis(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenediamine, 2-methyl-4,6-bis(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00869437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-4,6-bis(methylsulfanyl)benzene-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Optimization of 3,5 Dimethylthio 2,6 Diaminotoluene

Precursor Synthesis and Purification Strategies for 2,6-Diaminotoluene (B122827)

2,6-Diaminotoluene (2,6-TDA) serves as the foundational aromatic amine for the subsequent synthesis of 3,5-Dimethylthio-2,6-diaminotoluene. The production of high-purity 2,6-TDA is critical, as the presence of isomers, such as 2,4-diaminotoluene (B122806), can lead to impurities in the final product. Industrial synthesis typically involves the reduction of dinitrotoluene mixtures. chemicalbook.com

A primary route for synthesizing 2,6-diaminotoluene involves the catalytic hydrogenation of its corresponding dinitrotoluene precursor. google.com This process is advantageous as it can utilize mixtures of dinitrotoluene isomers, which are common industrial feedstocks.

One specific method starts with a raw material mixture containing 80%–90% 2,6-dinitrotoluene (B127279) and 10%–20% 2,4-dinitrotoluene. google.com This mixture undergoes a hydrogenation reaction in an aqueous solution using a palladium-carbon catalyst. google.com The reaction is performed under controlled conditions to ensure high conversion and selectivity. Following the reaction, the product is isolated through cooling, crystallization, filtration, and drying to yield 2,6-diaminotoluene with a purity exceeding 99.5%. google.com

| Parameter | Value |

|---|---|

| Catalyst | Palladium-Carbon (Pd/C) |

| Pressure | 1.0–1.2 MPa |

| Temperature | 110–125 °C |

| Reaction Time | 30 minutes (insulation) |

| Solvent | Water |

| Crystallization Temperature | 30 °C |

Other established methods for the reduction of dinitrotoluenes to diaminotoluenes include the use of iron powder in the presence of an acid, such as hydrochloric or acetic acid. orgsyn.org

The separation of 2,6-diaminotoluene from its isomers and other impurities is crucial for obtaining a high-quality final product. Several techniques are employed to purify the crude product obtained from the initial synthesis.

Crystallization: As solubility differences exist between diaminotoluene isomers, crystallization is an effective purification method. The process described above utilizes controlled cooling of the aqueous reaction mixture to selectively crystallize the 2,6-diaminotoluene, leaving the more soluble 2,4-isomer in the mother liquor. google.com

Derivatization Crystallization: This technique involves converting the amines into derivatives to exploit differences in their physical properties, facilitating separation. One process for separating TDA isomers involves adjusting the pH of an aqueous solution of the crude mixture to 6.0-6.5 and adding sodium chloride to catalyze a reaction that leads to the crystallization of a 2,6-diaminotoluene derivative. google.com After separation, the pure amine can be regenerated. This method can achieve a product purity of over 99%. google.com

Rectification: Fractional distillation, or rectification, is another key technique used to separate diaminotoluene isomers. google.com This method leverages the differences in boiling points between the components of the crude mixture. Sectional rectification can be performed on the crude product to isolate pure 2,6-diaminotoluene. google.com Distillation can also be performed under reduced pressure to prevent degradation of the amines at high temperatures. orgsyn.org

Alkylthiolation Reactions of Diaminotoluenes for this compound Formation

The introduction of two methylthio (-SCH₃) groups onto the 2,6-diaminotoluene ring is achieved through an alkylthiolation reaction. This transformation yields the target compound, this compound, often referred to as Dimethylthiotoluenediamine (DMTDA) in industrial contexts. The primary reagent used for this process is dimethyl disulfide (DMDS). google.comchinayaruichem.com

The formation of this compound proceeds via an electrophilic aromatic substitution mechanism. The two amino groups (-NH₂) on the 2,6-diaminotoluene ring are strong activating groups, which significantly increase the electron density of the aromatic ring, particularly at the ortho and para positions (positions 3, 4, and 5).

In the presence of a catalyst, dimethyl disulfide (CH₃-S-S-CH₃) acts as a source of an electrophilic sulfur species. The catalyst polarizes the S-S bond, creating a methylthio electrophile (CH₃S⁺) or a complex that functions as such. This electrophile is then attacked by the electron-rich aromatic ring of the diaminotoluene. The reaction proceeds in a successive manner, first forming a monomethylthiotoluenediamine (MMTDA) intermediate, which then undergoes a second alkylthiolation to yield the final dimethylthiotoluenediamine (DMTDA) product. google.com The substitution occurs at the 3 and 5 positions, which are ortho and para to the activating amino groups and are sterically accessible.

The yield and selectivity of the alkylthiolation reaction are highly sensitive to the reaction conditions. Precise control over temperature, the choice of catalyst, and the reaction environment is necessary for efficient production.

Temperature: The reaction is typically conducted at elevated temperatures, generally ranging from 120°C to 200°C. google.comchinayaruichem.com A common procedure involves heating the reaction mixture to reflux. google.com Specific examples demonstrate maintaining the temperature between 140°C and 160°C for several hours to drive the reaction to completion, converting the MMTDA intermediate into the desired DMTDA product. google.com

Catalyst: A catalyst is essential for the reaction between toluenediamine and the less reactive dimethyl disulfide. Lewis acids or organometallic catalysts are effective for this purpose. google.com Copper iodide (or cuprous iodide, Cu₂I₂) has been specifically identified as an effective catalyst for this transformation. google.com The catalyst facilitates the cleavage of the disulfide bond and promotes the electrophilic attack on the aromatic ring. The ability to recycle the catalyst is a key consideration for industrial processes to reduce costs and environmental impact. google.comchinayaruichem.com

Solvent: While the reaction can be conducted without a solvent (neat), the use of a high-boiling-point solvent can be advantageous for temperature control and handling of the reaction mixture. One patented process notes the addition of a poly(oxyalkylene) polymer to the product mixture to improve the handling and recycling of the catalyst residue. google.com

| Parameter | Value/Type |

|---|---|

| Reactants | Toluenediamine (TDA), Dimethyl Disulfide (DMDS) |

| Catalyst | Copper Iodide (Cu₂I₂) |

| Temperature | 120–200 °C (Reflux, specific examples at 140-160 °C) |

| Pressure | Atmospheric |

| Reaction Time | 6–10 hours |

The stoichiometry of the reactants is a critical factor in maximizing the yield of the di-substituted product while minimizing unreacted starting material and the mono-substituted intermediate.

Stoichiometry: To produce the di(hydrocarbylthio)aromatic amine, at least two equimolar amounts of the hydrocarbyl disulfide (DMDS) per mole of toluenediamine are required. google.com An excess of DMDS may be used to ensure complete conversion of the MMTDA intermediate. google.comchinayaruichem.com After the reaction, any unreacted DMDS can be removed, often through distillation. chinayaruichem.com

Feed Strategy: A controlled feed strategy is generally preferred over adding all reactants at once. A common procedure involves first heating a mixture of the toluenediamine and the catalyst to the desired reaction temperature (e.g., 150°C) under an inert atmosphere, such as nitrogen. google.com The dimethyl disulfide is then added gradually over a period of several hours (e.g., 3 hours). google.com This controlled addition helps to manage the reaction exotherm and maintain an optimal concentration of the electrophile, which can improve selectivity and yield. Samples are typically taken throughout the reaction to monitor the conversion of MMTDA to DMTDA by methods such as gas chromatography (GC). google.comchinayaruichem.com

Isomer Separation and Isolation Methodologies for this compound

The industrial synthesis of dimethylthiotoluenediamine often results in a mixture of isomers, primarily 3,5-dimethylthio-2,4-toluenediamine and this compound. The separation and isolation of the specific this compound isomer is crucial for applications requiring high purity. The methodologies for separation are based on the subtle differences in the physicochemical properties of the isomers. These methods include advanced chromatographic techniques and classical separation processes like crystallization.

Advanced Chromatographic Techniques for Isomer Resolution

Chromatography is a powerful technique for the separation of closely related isomers. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are applicable for the resolution of aromatic amine isomers.

Gas Chromatography (GC): GC is particularly useful for the separation of volatile and thermally stable compounds. The separation of aromatic amine isomers by GC is influenced by the choice of the stationary phase. Specialized capillary columns with stationary phases that can interact differently with the isomers are employed for effective resolution. For instance, stationary phases based on substituted calixarenes have demonstrated good separation performance for various aromatic isomers, including aniline (B41778) derivatives. researchgate.net The selection of an appropriate stationary phase that can exploit the differences in polarity and steric hindrance between this compound and its isomers is key to achieving high resolution.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation of a wide range of compounds, including those that are not suitable for GC. The separation of aromatic amine isomers can be achieved using various HPLC modes, such as normal-phase, reversed-phase, and chiral chromatography. In reversed-phase HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the isomers between the stationary and mobile phases. Gradient elution, where the composition of the mobile phase is changed during the analysis, is often employed to achieve better separation of complex mixtures of isomers. The use of specialized columns, such as those with phenyl or cyano stationary phases, can also enhance the selectivity for aromatic amine isomers.

Table 1: Exemplary Chromatographic Conditions for Aromatic Amine Isomer Separation

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Column | Capillary column with a specialized stationary phase (e.g., substituted calixarene) | Reversed-phase C18 column or specialized columns (e.g., phenyl, cyano) |

| Mobile Phase/Carrier Gas | Inert gas (e.g., Helium, Nitrogen) | Gradient mixture of solvents (e.g., acetonitrile (B52724) and water) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | UV-Vis Detector or Mass Spectrometer (MS) |

| Principle of Separation | Differential partitioning based on volatility and interaction with the stationary phase | Differential partitioning between the stationary and mobile phases based on polarity |

Crystallization and Other Physico-Chemical Separation Processes

Crystallization: Crystallization is a widely used technique for the purification of solid compounds. The separation of isomers by crystallization relies on the differences in their solubilities in a particular solvent at a given temperature. esisresearch.org For the separation of this compound from its isomers, a suitable solvent or a mixture of solvents is chosen in which the desired isomer has a lower solubility than the other isomers at a specific temperature. By carefully controlling the temperature and concentration, the target isomer can be selectively crystallized out of the solution. sciencemadness.org

Fractional crystallization, which involves multiple crystallization steps, can be employed to achieve higher purity. The process can be monitored by analyzing the composition of the crystals and the mother liquor at each stage.

Other Physico-Chemical Separation Processes: Besides crystallization, other physico-chemical methods can be explored for the separation of aromatic amine isomers.

Distillation: If there is a significant difference in the boiling points of the isomers, fractional distillation under reduced pressure can be an effective separation method.

Extraction: Liquid-liquid extraction can be used to separate isomers based on their differential solubility in two immiscible liquid phases. quora.com

Adductive Crystallization: This technique involves the use of a host compound that selectively forms a crystalline adduct with one of the isomers, allowing for its separation from the mixture. researchgate.net

Purity Assessment of Isolated this compound Isomer

Once the this compound isomer has been isolated, its purity must be rigorously assessed. Several analytical techniques are employed for this purpose.

Chromatographic Methods: Both GC and HPLC are not only used for separation but are also the primary methods for determining the purity of the isolated isomer. By analyzing the isolated product under optimized chromatographic conditions, the area percentage of the main peak corresponding to this compound can be determined, which provides a quantitative measure of its purity. The presence of any residual isomers or other impurities will be indicated by the appearance of additional peaks in the chromatogram.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of the isolated isomer and for detecting the presence of impurities. The NMR spectrum of a pure compound will show a characteristic set of peaks, and any additional peaks can be attributed to impurities.

Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and its fragmentation pattern. This can be used to confirm the identity of the isolated isomer and to detect any impurities with different molecular weights.

Melting Point Analysis: The melting point of a pure crystalline solid is a sharp, well-defined temperature. The presence of impurities typically leads to a depression and broadening of the melting point range. Therefore, measuring the melting point of the isolated this compound and comparing it to the literature value for the pure compound can serve as a simple and effective indicator of its purity. esisresearch.org

Table 2: Analytical Techniques for Purity Assessment of this compound

| Technique | Information Provided |

| High-Performance Liquid Chromatography (HPLC) | Quantitative measure of purity (area %), detection of isomers and other impurities. |

| Gas Chromatography (GC) | Quantitative measure of purity (area %), detection of volatile impurities. researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation, detection of structural isomers and other impurities. |

| Mass Spectrometry (MS) | Confirmation of molecular weight, detection of impurities with different molecular weights. |

| Melting Point Analysis | Indication of purity based on the sharpness and range of the melting point. esisresearch.org |

Chemical Reactivity and Mechanistic Investigations of 3,5 Dimethylthio 2,6 Diaminotoluene

Amination and Nucleophilic Reactivity of the Aromatic Diamine Core

The aromatic diamine core of 3,5-Dimethylthio-2,6-diaminotoluene (DMTDA) is characterized by the presence of two primary amino groups attached to a toluene (B28343) ring. These amino groups are the primary sites of reactivity, particularly in nucleophilic reactions. The nucleophilicity of these groups is influenced by the electron-donating methyl group and the electron-withdrawing (by induction) yet potentially electron-donating (by resonance) thioether groups.

The amino groups readily undergo reactions typical of primary aromatic amines. A key reaction is their participation in amination processes, where they act as nucleophiles. This reactivity is fundamental to their use as curing agents and chain extenders in polymer systems. For instance, in the formation of polyureas, the amino groups of DMTDA attack the electrophilic carbon of an isocyanate group.

The steric hindrance around the amino groups, caused by the adjacent methyl and dimethylthio substituents, plays a significant role in moderating their reactivity. Compared to less substituted aromatic diamines, the reaction rates may be slower, which can be advantageous in providing longer processing times in polymer applications.

Thioether Group Transformations and Stability

The thioether (methylthio) groups at the 3 and 5 positions of the toluene ring are generally stable under typical polymerization conditions. However, they can undergo transformations under specific chemical environments. Oxidation of the thioether groups to sulfoxides and subsequently to sulfones can occur in the presence of strong oxidizing agents. This transformation would significantly alter the electronic properties and reactivity of the molecule.

Reaction Kinetics and Mechanisms in Polymerization Systems

The study of the reaction kinetics and mechanisms of DMTDA in polymerization systems is crucial for controlling the properties of the final polymer products.

Kinetics of Reaction with Isocyanate Prepolymers

DMTDA is widely used as a curative for isocyanate-based prepolymers in the formation of polyurethanes and polyureas. The reaction between the amino groups of DMTDA and the isocyanate groups of the prepolymer is a step-growth polymerization. The kinetics of this reaction are influenced by several factors:

Steric Hindrance: The methyl and dimethylthio groups ortho to the amino groups create steric hindrance, which slows down the reaction rate compared to unsubstituted or less hindered diamines like 2,4-diaminotoluene (B122806). This reduced reactivity provides a longer pot life and better processability.

Electronic Effects: The net electronic effect of the substituents on the aromatic ring influences the nucleophilicity of the amino groups and thus the reaction rate.

Temperature: As with most chemical reactions, the rate of polymerization increases with temperature.

Solvent: The polarity of the solvent can affect the reaction kinetics by stabilizing or destabilizing the transition states.

The reaction typically follows second-order kinetics, being first order with respect to both the amine and isocyanate concentrations.

Catalytic Effects on Polymerization Rates and Pathways

The polymerization of DMTDA with isocyanates can be catalyzed to control the reaction rate and influence the final properties of the polymer. Common catalysts include:

Tertiary Amines: Catalysts like triethylamine (B128534) or 1,4-diazabicyclo[2.2.2]octane (DABCO) can accelerate the urethane (B1682113) and urea (B33335) formation reactions.

Organometallic Compounds: Tin compounds, such as dibutyltin (B87310) dilaurate (DBTDL), are highly effective catalysts for the isocyanate-hydroxyl reaction in polyurethane formation and can also influence the isocyanate-amine reaction.

The choice of catalyst can affect not only the rate of polymerization but also the selectivity of the reaction, for example, by minimizing side reactions.

Mechanistic Models of Cross-Linking and Chain Extension in Polyurethane and Polyurea Systems

In polyurethane and polyurea systems, DMTDA functions as both a chain extender and a cross-linking agent.

Chain Extension: As a diamine, each molecule of DMTDA can react with two isocyanate groups, leading to the linear extension of the polymer chains.

Cross-Linking: If the isocyanate prepolymer has a functionality greater than two, or if other polyfunctional reactants are present, the reaction with DMTDA can lead to the formation of a three-dimensional cross-linked network.

The mechanism involves the nucleophilic attack of the nitrogen atom of the amino group on the electrophilic carbon atom of the isocyanate group. This forms a urea linkage. The initial reaction of one amino group is followed by the reaction of the second amino group, leading to chain growth. The steric hindrance of DMTDA can lead to a more controlled and uniform network formation.

Derivatization Chemistry of this compound

The amino groups of DMTDA are the primary sites for derivatization. These reactions allow for the synthesis of a variety of new molecules with tailored properties. Common derivatization reactions include:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Schiff Base Formation: Condensation with aldehydes or ketones to form imines (Schiff bases).

Alkylation: Reaction with alkyl halides, though this can be challenging due to the potential for over-alkylation and the reduced reactivity of the aromatic amine.

Diazotization: Reaction with nitrous acid to form diazonium salts, which can then be used in a variety of subsequent reactions, such as Sandmeyer or coupling reactions.

These derivatization reactions open up possibilities for using DMTDA as a building block in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.

Interactive Data Tables

Table 1: Reactivity of Aromatic Diamines with Isocyanates

| Diamine | Relative Reactivity | Steric Hindrance | Key Features |

| 2,4-Diaminotoluene | High | Low | Fast curing, often used in blends. |

| This compound (DMTDA) | Moderate | High | Slower curing, longer pot life, good for casting. |

| Diethyltoluenediamine (DETDA) | Moderate-High | Moderate | Slower than TDA but faster than DMTDA. |

Formation of Novel Adducts and Functionalized Compounds

The presence of nucleophilic amino groups on the aromatic ring of this compound allows for the formation of a diverse range of adducts and functionalized compounds. These reactions are pivotal for the synthesis of new materials and molecules with tailored properties.

The primary amino groups can react with a variety of electrophiles. For instance, they can be acylated by reacting with acid chlorides or anhydrides to form amides. They can also react with isocyanates to yield urea derivatives. These reactions are fundamental in the production of polyurethanes and polyureas, where the diamine acts as a chain extender or curing agent.

Furthermore, the amino groups can undergo condensation reactions with aldehydes and ketones to form Schiff bases, which are versatile intermediates in organic synthesis. The reactivity of these amino groups is influenced by the electron-donating nature of the methylthio substituents, which can enhance the nucleophilicity of the amino functions.

Table 1: Examples of Adduct Formation Reactions

| Reactant | Product Type | Significance |

|---|---|---|

| Isocyanates | Polyureas | Formation of polymers with enhanced thermal and mechanical properties. |

| Epoxides | Epoxy Resins | Acts as a curing agent, leading to cross-linked polymer networks. |

| Acid Chlorides | Polyamides | Synthesis of high-performance polymers. |

Exploration of Heterocyclic Annulation Reactions

The ortho-disposed amino groups in this compound provide a scaffold for the construction of fused heterocyclic systems through annulation reactions. These reactions involve the formation of a new ring fused to the existing benzene (B151609) ring.

For example, reaction with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or diacetyl, can lead to the formation of quinoxaline (B1680401) derivatives. Similarly, condensation with β-ketoesters can yield benzodiazepine (B76468) systems. The specific conditions of the reaction, including the choice of solvent and catalyst, can influence the outcome and yield of these cyclization reactions.

The synthesis of such heterocyclic compounds is of significant interest due to their potential applications in medicinal chemistry and materials science, as these ring systems are common motifs in biologically active molecules and functional materials.

Comparative Reactivity Studies with Isomeric Diaminotoluenes

The reactivity of this compound can be better understood by comparing it with its isomeric diaminotoluenes. The position of the amino and methyl groups on the toluene ring significantly impacts the electronic and steric environment, leading to differences in reactivity. nih.gov

For instance, in 2,4-diaminotoluene, the amino groups are positioned ortho and para to the methyl group, which activates the aromatic ring towards electrophilic substitution at different positions compared to the 2,6-isomer. nih.gov The commercial production of diaminotoluenes often results in a mixture of isomers, with the 2,4- and 2,6-isomers being the most common. chemicalbook.com

The steric hindrance around the amino groups is also a critical factor. In 2,6-diaminotoluene (B122827), the two amino groups are situated ortho to the methyl group, which can create some steric crowding. nih.gov This steric hindrance can affect the rate of reactions involving the amino groups, such as polymerization reactions. In contrast, the amino groups in 3,5-diaminotoluene (B90585) are meta to the methyl group, which presents a different steric and electronic environment. nih.gov The introduction of bulky substituents, such as ethyl groups, at the 3 and 5 positions, as seen in 2,6-Diamino-3,5-diethyltoluene, further increases steric hindrance around the amino groups, which can influence reaction kinetics.

The presence of the methylthio groups in this compound introduces additional electronic effects. The sulfur atoms can donate electron density to the aromatic ring through resonance, further activating it. However, they also exert a steric influence that can direct the regioselectivity of certain reactions.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

Elucidation of Reaction Intermediates and Products using Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3,5-Dimethylthio-2,6-diaminotoluene and its reaction intermediates. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In a typical ¹H NMR spectrum of a substituted toluene (B28343), the aromatic protons will appear in the range of 6.5-8.0 ppm, while the methyl protons will be found further upfield. For ¹³C NMR, the aromatic carbons will resonate between 110-160 ppm. The specific chemical shifts are highly dependent on the nature and position of the substituents on the aromatic ring. The analysis of these shifts, along with coupling patterns, allows for the unambiguous assignment of the molecular structure.

During a chemical reaction involving this compound, NMR can be used to monitor the disappearance of starting materials and the appearance of products. beilstein-journals.org This real-time analysis can provide valuable kinetic and mechanistic information. beilstein-journals.org Furthermore, the identification of transient intermediates may be possible, offering a deeper understanding of the reaction pathway.

Below is a table summarizing the expected NMR data for a related compound, 2,6-Diaminotoluene (B122827), which can serve as a reference for interpreting the spectra of its dimethylthio derivative.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 6.8 (approx.) | d | Aromatic CH |

| ¹H | 6.3 (approx.) | t | Aromatic CH |

| ¹H | 4.5 (approx.) | s (broad) | NH₂ |

| ¹H | 2.1 (approx.) | s | CH₃ |

| ¹³C | 145 (approx.) | s | C-NH₂ |

| ¹³C | 128 (approx.) | d | Aromatic CH |

| ¹³C | 115 (approx.) | s | C-CH₃ |

| ¹³C | 108 (approx.) | d | Aromatic CH |

| ¹³C | 18 (approx.) | q | CH₃ |

| Note: This is a representative table for a similar compound and actual values for this compound may vary. |

Vibrational Spectroscopies (Infrared and Raman) for Functional Group Analysis During Reaction Progression

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound and tracking their transformations during a reaction. These methods are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds and is excellent for identifying functional groups such as N-H (amines) and C-H (aromatic and methyl groups). The N-H stretching vibrations of the primary amino groups in this compound are expected to appear as two bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are typically observed between 3000-3100 cm⁻¹, while the C-H stretching of the methyl groups will be in the 2850-2960 cm⁻¹ range. The C-S stretching vibration is expected in the 700-600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. stackexchange.com For substituted toluenes, the aromatic ring stretching vibrations are often strong in the Raman spectrum. stackexchange.com The C-S and S-S bonds also give rise to characteristic Raman signals.

By monitoring the changes in the vibrational spectra over the course of a reaction, one can follow the consumption of reactants and the formation of products. For instance, in a polymerization reaction where the amino groups of this compound react, the intensity of the N-H stretching bands would decrease, while new bands corresponding to the formed linkages would appear.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch (Amine) | 3300-3500 | 3300-3500 |

| C-H Stretch (Aromatic) | 3000-3100 | 3000-3100 |

| C-H Stretch (Methyl) | 2850-2960 | 2850-2960 |

| C=C Stretch (Aromatic) | 1450-1600 | 1450-1600 |

| C-N Stretch | 1250-1350 | 1250-1350 |

| C-S Stretch | 600-700 | 600-700 |

| Note: These are general ranges and the exact frequencies will be influenced by the specific molecular structure. |

Mass Spectrometry Techniques for Structural Confirmation and Trace Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for the structural confirmation of this compound and for the detection and quantification of trace-level impurities.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This is invaluable for confirming the identity of this compound and its reaction products.

Electron ionization (EI) is a common ionization technique used in MS. For aromatic amines, the molecular ion peak ([M]⁺) is typically observed. The fragmentation patterns observed in the mass spectrum provide further structural information. Common fragmentation pathways for primary aromatic amines include the loss of a hydrogen atom to form the [M-1]⁺ ion and the loss of HCN. hnxb.org.cn The presence of methylthio groups will also lead to characteristic fragmentation patterns, such as the loss of a methyl radical (•CH₃) or a thiomethyl radical (•SCH₃).

A detailed analysis of these fragmentation pathways can help to distinguish between different isomers and to identify unknown reaction byproducts.

Ion Mobility Spectrometry for Conformational and Isomeric Differentiation

Ion mobility spectrometry (IMS) is a technique that separates ions based on their size and shape as they drift through a gas-filled chamber under the influence of an electric field. nih.govnih.gov When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, which is particularly useful for differentiating between isomers that have the same mass-to-charge ratio. nih.govfrontiersin.org

For a compound like this compound, several positional isomers exist. While these isomers may have very similar mass spectra, their different shapes can lead to different drift times in an IMS cell, allowing for their separation and individual analysis. nih.govnih.govresearchgate.net This capability is crucial for ensuring the isomeric purity of the starting material and for identifying the specific isomers formed in a reaction.

Thermal Analysis Techniques (Differential Scanning Calorimetry, Thermogravimetric Analysis) for Curing Profile Characterization

Thermal analysis techniques are essential for characterizing the curing behavior of thermosetting resins that utilize this compound as a curing agent.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. tainstruments.com For a curing reaction, DSC can be used to determine key parameters such as the onset temperature of curing, the peak exothermic temperature, and the total heat of reaction (ΔH). researchgate.netmdpi.com This information is vital for optimizing the curing cycle and ensuring complete crosslinking of the resin. tainstruments.com The glass transition temperature (Tg) of the cured material can also be determined by DSC, which is a critical indicator of the material's thermal and mechanical properties. npl.co.uk

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This technique is used to assess the thermal stability of the cured material and to determine its decomposition temperature. A higher decomposition temperature generally indicates a more thermally stable material. TGA can also be used to determine the char yield, which is the amount of residue remaining at high temperatures and is an indicator of the material's fire resistance.

| Thermal Property | Technique | Information Obtained |

| Curing Onset Temperature | DSC | Temperature at which the curing reaction begins |

| Peak Exotherm Temperature | DSC | Temperature of the maximum rate of curing |

| Heat of Reaction (ΔH) | DSC | Total energy released during curing |

| Glass Transition Temperature (Tg) | DSC | Temperature at which the material transitions from a glassy to a rubbery state |

| Decomposition Temperature | TGA | Temperature at which the material begins to degrade |

| Char Yield | TGA | Percentage of material remaining at high temperatures |

Chromatographic Methods (GC, HPLC) for Purity, Isomeric Ratio, and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of this compound, determining the ratio of its isomers, and monitoring the progress of reactions.

Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile and thermally stable compounds. oup.com When coupled with a mass spectrometer (GC-MS), it provides both separation and identification capabilities. oup.com GC can be used to determine the purity of this compound by separating it from any residual starting materials, solvents, or byproducts. It is also an excellent method for quantifying the ratio of different toluenediamine isomers present in a sample. nih.gov

Advanced Diffraction Techniques (X-ray Crystallography) for Solid-State Structure Determination

A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of publicly available data on the single-crystal X-ray diffraction analysis of this compound. Consequently, detailed experimental research findings, including specific unit cell parameters, space group information, and atomic coordinates for this compound, cannot be presented.

X-ray crystallography stands as a definitive analytical method for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This powerful technique provides precise information on bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's conformation and intermolecular interactions, such as hydrogen bonding, in the solid state.

While the molecular structure of this compound can be inferred from other spectroscopic methods, the precise packing of the molecules in a crystal lattice and the subtle details of its solid-state architecture remain undetermined without an X-ray crystallographic study. Such an analysis would provide invaluable insights into the steric and electronic effects of the methylthio and amino substituents on the toluene backbone, further elucidating the structure-property relationships of this compound. The lack of this crystallographic data represents a gap in the comprehensive characterization of this compound.

Computational and Theoretical Chemistry of 3,5 Dimethylthio 2,6 Diaminotoluene

Electronic Structure Calculations and Quantum Chemical Characterization

Quantum chemical calculations are fundamental to characterizing the electronic properties of 3,5-Dimethylthio-2,6-diaminotoluene, offering a microscopic understanding of its structure and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For this compound, DFT calculations can predict the most stable conformation by optimizing the molecular geometry. These calculations typically involve exploring the potential energy surface to identify the global minimum, which corresponds to the most stable arrangement of atoms.

Table 1: Predicted Geometric Parameters for Substituted Diaminotoluenes from DFT Calculations

| Parameter | 2,6-Diaminotoluene (B122827) (Analog) | Predicted this compound |

| C-N Bond Length (Å) | ~1.40 | ~1.41 |

| C-S Bond Length (Å) | N/A | ~1.77 |

| N-C-C-N Dihedral Angle (°) | ~0-10 | ~10-20 |

| C-S-C-C Dihedral Angle (°) | N/A | Variable |

Note: The data for this compound are predictive and based on general principles and data from related compounds, as specific literature values are not available.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. rsc.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the amino groups, which are strong electron-donating groups. The nitrogen lone pairs contribute significantly to the HOMO. The methylthio groups, also being electron-donating, further increase the energy of the HOMO. The LUMO is likely to be distributed over the aromatic ring, representing the region where an incoming electron would be accommodated.

The analysis of the HOMO and LUMO electron density distributions helps in identifying the most probable sites for electrophilic and nucleophilic attack. For this compound, the amino groups are the primary sites for electrophilic attack due to the high HOMO density. This is particularly relevant in polymerization reactions where the amino groups react with electrophiles like isocyanates.

Table 2: Predicted Frontier Orbital Energies for Substituted Diaminotoluenes

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 2,6-Diaminotoluene (Analog) | ~ -4.8 | ~ -0.5 | ~ 4.3 |

| Predicted this compound | ~ -4.6 | ~ -0.4 | ~ 4.2 |

Note: The data for this compound are predictive and based on the expected electronic effects of the methylthio groups on the diaminotoluene core.

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling of reaction mechanisms provides a detailed understanding of the pathways and energetics involved in the synthesis of this compound.

The synthesis of this compound likely involves amination and thiolation reactions of a substituted toluene (B28343) precursor. Computational studies can elucidate the step-by-step mechanisms of these reactions. For instance, the amination of a dinitrotoluene derivative involves the reduction of nitro groups to amino groups. Theoretical calculations can model the intermediates and transition states of this reduction process, often involving catalysts.

Similarly, the introduction of methylthio groups can occur through various synthetic routes, such as the reaction of a suitable precursor with a methylthiolating agent. Computational chemistry can be used to compare different potential pathways, for example, by nucleophilic aromatic substitution or through a metal-catalyzed cross-coupling reaction. By calculating the energy profiles of these pathways, the most favorable route can be identified.

A key outcome of reaction mechanism modeling is the prediction of reaction energetics, including the activation energies and reaction enthalpies for each step. The activation energy, which corresponds to the energy of the transition state relative to the reactants, is crucial for determining the reaction rate. A lower activation energy implies a faster reaction.

For the synthesis of this compound, computational methods can predict these kinetic parameters. This information is valuable for optimizing reaction conditions such as temperature and catalyst choice to maximize the yield and selectivity of the desired product. While specific studies on this compound are scarce, general principles suggest that the electronic nature of the substituents will significantly influence the energetics of the amination and thiolation steps.

Table 3: Hypothetical Predicted Energetics for a Key Synthetic Step

| Reaction Step | Reactant(s) | Transition State Energy (kcal/mol) | Product(s) | Reaction Enthalpy (kcal/mol) |

| Thiolation of a Diaminotoluene Precursor | Diaminotoluene derivative + CH₃S-X | 25 | Monothiolated product | -10 |

Note: This data is hypothetical and serves as an example of the types of parameters that can be obtained from computational studies.

Molecular Dynamics Simulations of Intermolecular Interactions and Polymerization Processes

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions in a condensed phase. researchgate.net For this compound, MD simulations can provide insights into its behavior in solution and during polymerization.

MD simulations can model the intermolecular interactions between molecules of this compound and with other molecules in a mixture, such as solvents or other monomers. These interactions, which include hydrogen bonding, van der Waals forces, and π-π stacking, govern the physical properties of the system, such as its solubility and viscosity. The amino groups of this compound are capable of forming hydrogen bonds, which would be a dominant intermolecular interaction.

In the context of polymerization, MD simulations can be used to model the initial stages of the process. For example, in the formation of polyurethanes, MD can simulate the approach of the this compound monomer to an isocyanate monomer and the subsequent bond formation. These simulations can help in understanding how the structure and flexibility of the diamine monomer influence the structure and properties of the resulting polymer. By simulating the polymer chain growth, insights into the polymer's morphology, such as the extent of phase separation in polyurethanes, can be gained. researchgate.net

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry, particularly through the use of Density Functional Theory (DFT), has become a powerful tool for the prediction of spectroscopic properties of molecules. nih.gov These methods can provide highly accurate predictions of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational (infrared and Raman) frequencies, which are invaluable for the characterization of novel compounds like this compound.

The prediction of NMR chemical shifts is often achieved using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. jmaterenvironsci.comnih.gov This approach calculates the magnetic shielding tensors for each nucleus in the molecule, which are then converted into chemical shifts by referencing them to a standard compound, typically tetramethylsilane (B1202638) (TMS). nih.govyoutube.com For this compound, theoretical calculations would predict the ¹H and ¹³C NMR spectra, providing valuable data for structural elucidation. The predicted chemical shifts are influenced by the electronic environment of each nucleus, which is in turn determined by the various functional groups present on the aromatic ring.

Vibrational frequencies are also predictable using DFT calculations. nih.govresearchgate.net By computing the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is constructed, which upon diagonalization yields the vibrational modes and their corresponding frequencies. researchgate.net These predicted frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational bands to specific molecular motions, such as the stretching and bending of C-H, N-H, C-N, and C-S bonds.

Below are tables representing the kind of predicted spectroscopic data that can be generated for this compound using computational methods.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

| Aromatic H | 7.0 - 7.5 |

| NH₂ | 4.5 - 5.5 |

| CH₃ (ring) | 2.0 - 2.5 |

| S-CH₃ | 2.3 - 2.8 |

Note: These are illustrative values and the actual predicted shifts can vary based on the computational method and basis set used.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic C-NH₂ | 140 - 150 |

| Aromatic C-S | 125 - 135 |

| Aromatic C-H | 115 - 125 |

| Aromatic C-CH₃ | 120 - 130 |

| CH₃ (ring) | 15 - 20 |

| S-CH₃ | 10 - 15 |

Note: These are illustrative values and the actual predicted shifts can vary based on the computational method and basis set used. libretexts.org

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H stretch | 3300 - 3500 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=C stretch (aromatic) | 1500 - 1600 |

| C-N stretch | 1250 - 1350 |

| C-S stretch | 600 - 800 |

Note: These are illustrative values and the actual predicted frequencies can vary based on the computational method and basis set used. researchgate.net

Steric and Electronic Effects of Alkylthio Substituents on Reactivity

The reactivity of an aromatic ring is significantly influenced by the steric and electronic effects of its substituents. libretexts.org In this compound, the interplay of the amino, methyl, and dimethylthio groups determines its chemical behavior, particularly in electrophilic aromatic substitution reactions.

Electronic Effects:

Steric Effects:

Steric hindrance plays a crucial role in directing the regioselectivity of reactions involving this compound. The two amino groups and two methylthio groups are relatively bulky, and their positions on the aromatic ring can physically block the approach of reagents to adjacent positions. youtube.com For instance, the positions ortho to the amino and methylthio groups may be sterically hindered, potentially favoring substitution at less crowded sites. The methyl group itself also contributes to the steric bulk of the molecule. Computational modeling can be employed to quantify these steric effects by calculating the steric energy of different reaction intermediates and transition states.

Table 4: Summary of Steric and Electronic Effects of Substituents in this compound

| Substituent | Electronic Effect | Steric Effect |

| Amino (-NH₂) | Strongly activating (dominant +M effect) | Moderate |

| Methylthio (-S-CH₃) | Activating (+M effect) and weakly deactivating (-I effect) | Moderate to High |

| Methyl (-CH₃) | Weakly activating (+I effect, hyperconjugation) | Low to Moderate |

Role in Polymer and Materials Science: Fundamental Investigations

Development of Novel Polymer Architectures Utilizing 3,5-Dimethylthio-2,6-Diaminotoluene

Tailoring Polymer Properties through Stoichiometric Control

The stoichiometry, or the specific ratio of reactants, is a critical parameter in determining the final physical and mechanical properties of polymers cured with this compound (DMTDA). In polyurethane and polyurea systems, the most important stoichiometric consideration is the ratio of the isocyanate groups (-NCO) on the prepolymer to the amine groups (-NH2) on the curative. DMTDA demonstrates a notable tolerance for variations in this ratio, allowing formulators to precisely tailor the elastomer's characteristics for specific applications. exponent.comtri-iso.com

The manipulation of stoichiometry allows for a targeted trade-off between different material properties. A lower stoichiometric ratio, typically in the range of 80% to 90% of the theoretical amount of curative, generally maximizes properties related to elasticity and recovery, such as compression set resistance. exponent.comtri-iso.com Conversely, a higher stoichiometry, ranging from 100% to 105%, tends to enhance properties associated with toughness and durability, including tear strength and flex life. exponent.comtri-iso.com For a balanced performance profile suitable for a majority of applications, a stoichiometry of approximately 95% is often recommended. exponent.comtri-iso.com This level provides a practical compromise, capturing a blend of good compression set resistance along with high tear strength and flexural endurance.

The ability to fine-tune the polymer network through stoichiometric adjustments makes DMTDA a versatile curative. This control is essential in the production of high-performance polyurethane parts where specific mechanical behaviors are required. The relationship between the stoichiometry of DMTDA and the resultant polymer properties is a key tool for polymer chemists and materials engineers.

Table 1: Effect of Stoichiometry on Polyurethane Properties Using DMTDA Curative

| Stoichiometric Ratio (% of theoretical) | Predominant Effect on Polymer Properties | Optimized Characteristics |

| 80% - 90% | Maximizes elastic recovery | Resistance to permanent deformation, Compression set exponent.com |

| ~95% | Balanced overall performance | Good results for most general applications exponent.comtri-iso.com |

| 100% - 105% | Maximizes toughness and fatigue resistance | Tear strength, Flex life exponent.comtri-iso.com |

Interfacial Chemistry and Adhesion Mechanisms in Composites

This compound (DMTDA) plays a significant role as a curative in composite materials, where its function extends to promoting adhesion at the interface between the polymer matrix and reinforcing elements. The chemical nature of DMTDA, an aromatic diamine, allows it to form robust covalent bonds within the polymer matrix (such as polyurethane, polyurea, or epoxy systems) during the curing process. researchgate.netmdpi.com This reaction creates a durable, cross-linked network that is fundamental to the structural integrity of the composite.

Research on polyurea coatings containing DMTDA applied to aramid fabrics has demonstrated "strong interfacial bonding between fibers and the polyurea matrix." mdpi.com This enhanced fiber-matrix adhesion is critical for efficient stress transfer from the matrix to the reinforcing fibers, which in turn improves mechanical properties like tear and tensile strength. mdpi.com The mechanism for this strong bond involves the amine groups of DMTDA reacting with isocyanate groups in the polyurethane/polyurea matrix, embedding the fibers within a tightly bound network. This improved interfacial adhesion leads to better energy dissipation during deformation and enhanced resistance to localized impacts. mdpi.com

Environmental Transformation and Degradation Pathways of 3,5 Dimethylthio 2,6 Diaminotoluene

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that transform a chemical in the environment, primarily through reactions with light (photolysis), water (hydrolysis), and atmospheric oxidants.

Photolytic Degradation Pathways under Environmental Conditions

Photolytic degradation is a significant pathway for chemicals present in the atmosphere or sunlit surface waters. The primary atmospheric degradation reaction for aromatic amines is expected to be oxidation by photochemically produced hydroxyl (•OH) radicals researchgate.net. For related compounds like toluene (B28343) diisocyanate (TDI), the estimated atmospheric half-life for this reaction is approximately one day researchgate.net. Aromatic amines, in general, can undergo photodissociation of their nitrogen-hydrogen and carbon-nitrogen bonds upon absorbing light energy.

Biotransformation Pathways in Environmental Systems

Biotransformation, or biodegradation, is the alteration of a chemical substance by living organisms, primarily microorganisms like bacteria and fungi. It is a crucial process determining the ultimate fate and persistence of organic compounds in soil and water.

Microbial Degradation Studies and Metabolite Identification

Direct microbial degradation studies on 3,5-Dimethylthio-2,6-diaminotoluene are not available in the published literature. However, the biotransformation of its structural components—the diaminotoluene core and the methylthio groups—can be inferred from studies on analogous compounds.

The metabolism of diaminotoluenes involves several key enzymatic reactions. The major metabolic steps for 2,4-diaminotoluene (B122806) include acetylation of the amino groups, oxidation of the methyl group, and hydroxylation of the aromatic ring who.int. For instance, the biotransformation of 2,4,6-trinitrotoluene (B92697) (TNT) under anaerobic conditions proceeds through the reduction of nitro groups to amino groups, eventually forming triaminotoluene (TAT) nih.gov. This TAT can then undergo further transformation to form azo derivatives or, under different conditions, phenolic compounds nih.gov. This suggests that the amino groups of this compound are likely sites for initial microbial attack, potentially via acetylation or oxidation.

The microbial degradation of sulfur-containing organic compounds is also well-documented. The alkylthio (thioether) side chains of compounds like 2-n-dodecyltetrahydrothiophene (B1203300) are known to be oxidized by bacteria and fungi, leading to intermediates such as 2-tetrahydrothiopheneacetic acid and 2-tetrahydrothiophenecarboxylic acid nih.gov. The metabolism of dibenzothiophene, another sulfur-containing aromatic, can proceed via sulfoxidation or ring cleavage pathways nih.gov.

Based on these analogous pathways, a hypothetical biotransformation route for this compound could involve:

Oxidation of the methylthio groups to form the corresponding sulfoxides and sulfones.

Acetylation of one or both amino groups.

Hydroxylation of the aromatic ring.

Oxidation of the toluene methyl group to a benzyl (B1604629) alcohol, then to a benzoic acid.

These initial transformations would increase the compound's water solubility and susceptibility to further degradation, potentially leading to ring cleavage.

| Analog Compound | Observed Metabolites/Pathways | Relevance to this compound |

| 2,4-Diaminotoluene | Acetylated amines, hydroxylated ring products, oxidized methyl group who.int | Suggests similar pathways of N-acetylation and ring/methyl group oxidation are likely. |

| 2,4,6-Triaminotoluene | Azo-derivatives, phenolic compounds (hydroxy-diaminotoluenes) nih.gov | Indicates potential for polymerization or hydroxylation following initial transformations. |

| Alkyl Tetrahydrothiophenes | Oxidation of the alkyl side chain to carboxylic acids nih.gov | Implies the methylthio groups are susceptible to microbial oxidation. |

| Dibenzothiophene | Sulfoxidation, ring cleavage products nih.gov | Suggests oxidation of the sulfur atom is a probable biotransformation step. |

Potential for Mineralization and Bioaccumulation in Environmental Compartments

Mineralization is the complete degradation of an organic compound to inorganic substances like carbon dioxide, water, and mineral salts. For many complex aromatic compounds, complete mineralization can be a slow process. Dead-end metabolites may be formed, which are resistant to further degradation nih.gov. Given the complexity of the this compound structure, it is plausible that it may not be readily mineralized and could form persistent transformation products in the environment.

Bioaccumulation is the process by which chemicals are taken up by an organism from the environment, resulting in a concentration higher than in the surrounding medium. The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (Kow). Safety Data Sheets for the isomeric mixture "Dimethylthiotoluenediamine" (DMTDA) state that there is no data available on its bioaccumulative potential echemi.com. For related diaminotoluenes, the potential for bioaccumulation is generally considered low due to their water solubility and metabolic transformation who.int. However, aromatic amines can covalently bind to organic matter in soil and sediment, which would reduce their bioavailability but contribute to their long-term persistence in these compartments.

Environmental Fate Modeling and Partitioning Behavior

Environmental fate models are computational tools used to predict the distribution and concentration of chemicals in different environmental compartments like air, water, soil, and sediment up.ptmdpi.com. These models rely on the physicochemical properties of the substance and rates of key environmental processes nih.gov.

The partitioning behavior of this compound will govern its distribution. Key parameters include:

Water Solubility: The DMTDA isomeric mixture has a measured water solubility between 162 and 298 mg/L, indicating moderate solubility echemi.com. This suggests it will be mobile in aquatic systems and has the potential to leach from soil into groundwater who.int.

Soil Organic Carbon-Water (B12546825) Partitioning Coefficient (Koc): While no specific Koc value exists for this compound, related compounds like 2,4-diaminotoluene have low Koc values, suggesting they are not strongly sorbed to soil and are likely to be mobile nih.gov. However, the potential for covalent bonding with soil humic substances could lead to irreversible binding over time, reducing its mobility and bioavailability.

Vapor Pressure and Henry's Law Constant: These values determine the likelihood of volatilization from water or soil. For similar aromatic amines, these values are typically low, meaning volatilization is not a major dissipation pathway nih.gov.

A multimedia environmental fate model would likely predict that if released to water, this compound would predominantly remain in the aqueous phase, with some partitioning to sediment over time. If released to soil, it would be moderately mobile, with its fate being a competition between leaching, degradation, and irreversible binding to soil organic matter nih.gov. The lack of experimentally determined degradation half-lives and a bioaccumulation factor represents a significant data gap for accurate environmental modeling nih.gov.

| Parameter | Value / Behavior (DMTDA or Analogs) | Implication for Environmental Partitioning |

| Water Solubility | 162 - 298 mg/L echemi.com | Moderately soluble; will reside in the water column and is capable of leaching through soil. |

| Soil Sorption (Koc) | Low (inferred from 2,4-DAT) nih.gov | Expected to be mobile in soil, but covalent bonding can reduce mobility over time. |

| Volatilization | Low (inferred from general DATs) | Not a significant transport or loss mechanism from water or soil. |

| Bioaccumulation | No data available echemi.com | Potential is uncertain but may be limited by metabolism in organisms. |

Predictive Models for Distribution in Water, Soil, and Air

Predictive models are essential tools for estimating the environmental distribution of chemical compounds in the absence of extensive experimental data. For this compound, Quantitative Structure-Activity Relationship (QSAR) models can be employed to predict its partitioning behavior between water, soil, and air. These models utilize the physicochemical properties of the molecule to estimate key environmental parameters.

The distribution of an organic compound in the environment is largely dependent on its water solubility, vapor pressure, and its partition coefficients between different environmental media, such as the octanol-water partition coefficient (Kow) and the soil organic carbon-water partition coefficient (Koc). For substituted anilines and phenols, QSAR models have been developed to estimate the soil sorption coefficient (logKoc) based on descriptors like the n-octanol/water partition coefficient (logKow), molecular connectivity indices, and quantum chemical parameters. Artificial neural network (ANN) models have shown improved accuracy in predicting soil sorption coefficients for such polar organic chemicals.

The atmospheric fate of diaminotoluenes is influenced by their vapor pressure. For instance, 3,5-diaminotoluene (B90585) is expected to exist primarily in the vapor phase in the ambient atmosphere and is degraded by reaction with photochemically produced hydroxyl radicals. Given the structural similarity, this compound is also likely to be present in the atmosphere and undergo similar degradation processes.

Newer QSAR models are continuously being developed for predicting the half-life of chemicals in water, sediment, and soil, which are crucial for assessing their persistence in the environment. These models, often implemented in open-source tools, can provide valuable estimations for compounds like this compound.

Table 1: Estimated Physicochemical Properties and Predicted Environmental Distribution of this compound

| Property | Predicted Value/Behavior | Implication for Environmental Distribution |

| LogKow (Octanol-Water Partition Coefficient) | Moderately high (estimated) | Tendency to partition from water into organic matter in soil and sediment. |

| Koc (Soil Organic Carbon-Water Partition Coefficient) | High (estimated based on analogy to substituted anilines) | Strong adsorption to soil organic matter, leading to low mobility in soil. |

| Water Solubility | Low (estimated) | Limited distribution in the aqueous phase. |

| Vapor Pressure | Low (estimated) | Primarily exists in the condensed phase (soil/water) rather than the atmosphere. |

| Atmospheric Half-life | Short (estimated by analogy to diaminotoluenes) | If volatilized, it is expected to degrade relatively quickly in the atmosphere. |

Adsorption and Mobility in Soil Matrices

For aromatic amines like diaminotoluenes, a key process affecting their mobility is covalent bonding with humic materials in the soil. This process can lead to the chemical alteration of the compound into a latent form, which is tightly adsorbed and less prone to leaching. This covalent bonding is often a two-step process: an initial rapid and reversible bonding followed by a slower, less reversible reaction.

The presence of amino groups in this compound suggests that it will exhibit similar behavior. The mobility of organic sulfur compounds in soil is generally low, further suggesting that the dimethylthio groups will contribute to the compound's retention in soil matrices. The sorption of ionizable organic amines on soil is influenced by both the form (cationic or neutral) and the hydrophobicity of the compound.

Table 2: Factors Influencing the Adsorption and Mobility of this compound in Soil

| Factor | Influence on Adsorption and Mobility |

| Soil Organic Matter Content | Higher organic matter content leads to increased adsorption and reduced mobility due to hydrophobic partitioning and potential covalent bonding. |

| Soil pH | Affects the ionization state of the amino groups. At lower pH, the amino groups will be protonated, potentially increasing adsorption to negatively charged soil colloids. |

| Clay Content and Type | Clay minerals can contribute to the adsorption of aromatic amines through surface interactions. |

| Presence of Metal Oxides | Can influence the redox-mediated reactions and binding of the compound. |

| Functional Groups of the Compound | The two amino groups are expected to be primary sites for interaction with soil components. The dimethylthio groups may also contribute to sorption through hydrophobic interactions. |

Degradation Products and Their Chemical Characterization

The degradation of this compound in the environment is expected to proceed through various biotic and abiotic pathways, leading to the formation of several transformation products. While specific studies on the degradation of this compound are not available, insights can be gained from the known metabolic pathways of other diaminotoluene isomers and related aromatic compounds.

The major metabolic steps for diaminotoluenes include the acetylation of amino groups, oxidation of the methyl group, and ring hydroxylation. It is plausible that this compound undergoes similar transformations. The presence of methylthio groups introduces additional potential sites for metabolic attack, such as oxidation of the sulfur atom to form sulfoxides and sulfones.

The conversion of toluene diisocyanate (TDI), a related compound, to toluenediamine (TDA) is a known transformation pathway. This highlights the relative stability of the diaminotoluene structure. The oxidation products of diaminotoluenes in neutral or alkaline solutions have been described as dark-colored products and tars, which have not been fully characterized.

Table 3: Plausible Degradation Products of this compound and Their Chemical Characterization

| Potential Degradation Product | Proposed Formation Pathway | Potential Chemical Characterization |

| Monoacetylated derivatives | Acetylation of one of the amino groups. | Increased polarity compared to the parent compound. Can be identified by an increase in molecular weight corresponding to an acetyl group (C2H2O). |

| Diacetylated derivatives | Acetylation of both amino groups. | Further increase in polarity and molecular weight. |

| Hydroxylated derivatives | Ring hydroxylation at available positions on the aromatic ring. | Introduction of a hydroxyl group, significantly increasing water solubility. Can be identified by an increase in molecular weight of 16 amu (oxygen atom). |

| Carboxylic acid derivative | Oxidation of the methyl group on the toluene ring to a carboxylic acid. | Significant increase in polarity and acidity. |

| Sulfoxide (B87167) derivative | Oxidation of one of the methylthio groups to a methylsulfinyl group. | Increased polarity and potential for further oxidation. Can be identified by an increase in molecular weight of 16 amu. |

| Sulfone derivative | Further oxidation of the sulfoxide to a methylsulfonyl group. | Further increase in polarity. Can be identified by an increase in molecular weight of 32 amu from the parent compound. |

Note: The degradation products listed are hypothetical and based on the known metabolic pathways of structurally related compounds. Their actual formation would need to be confirmed through experimental studies.

Future Research Directions and Emerging Areas for 3,5 Dimethylthio 2,6 Diaminotoluene

Sustainable Synthesis Routes and Green Chemistry Approaches

The industrial synthesis of aromatic amines often involves multi-step processes that can generate significant waste and utilize harsh reagents. A key future direction for 3,5-Dimethylthio-2,6-diaminotoluene is the development of sustainable and green synthetic methodologies. Traditional methods for producing amines can have low atom economy and rely on costly or hazardous substrates. rsc.org Green chemistry approaches aim to mitigate these issues by focusing on principles such as waste reduction, use of renewable feedstocks, and employment of environmentally benign catalysts. sciencedaily.com